Desisopropyl ethyl verapamil

Description

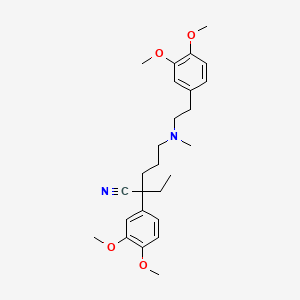

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJESQVUROIXZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-83-1 | |

| Record name | D-525 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2RS)-2-(3,4-DIMETHOXYPHENYL)-5-((2-(3,4-DIMETHOXYPHENYL)ETHYL)(METHYL)AMINO)-2-ETHYLPENTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VYK4J9OWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Enzymology of Desisopropyl Ethyl Verapamil

Elucidation of N-Dealkylation and O-Demethylation Pathways Leading to Metabolite Formation

The metabolism of verapamil (B1683045) is extensive, with less than 5% of a dose being excreted in its unchanged form. amegroups.cn The primary metabolic routes involve N-dealkylation, N-demethylation, and O-demethylation, which are critical first steps in its biotransformation. amegroups.cnpharmgkb.org

Primary Metabolic Steps of Verapamil

Verapamil undergoes three major initial metabolic transformations:

N-Dealkylation: This is a major pathway where cleavage of a C-N-C bond occurs. amegroups.cn This reaction leads to the formation of the metabolite D-617, which is the most abundant metabolite found in urine, accounting for about 22% of the verapamil dose. pharmgkb.orgpharmgkb.org

N-Demethylation: This pathway involves the removal of the N-methyl group to form norverapamil (B1221204). pharmgkb.orgdrugbank.com Norverapamil is a pharmacologically active metabolite, retaining approximately 20% of the cardiovascular activity of the parent drug. amegroups.cndrugbank.com

Secondary Metabolic Transformations of Verapamil Intermediates

The primary metabolites of verapamil, such as norverapamil and D-617, are not terminal products and undergo further metabolic changes. nih.govdoi.org Norverapamil, for instance, is further metabolized to D-620. pharmgkb.orgnih.gov The metabolite D-617 can also be transformed into a secondary metabolite designated as PR-25 (or D-717). pharmgkb.org These secondary transformations are also mediated by the cytochrome P450 system and contribute to the diverse array of verapamil-related compounds found in circulation and excreted in urine. nih.gov

Identification and Characterization of Cytochrome P450 Isoforms Mediating Metabolite Biogenesis

The biotransformation of verapamil is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver and small intestine. nih.govnih.gov Several specific isoforms have been identified as key players in the formation of its various metabolites.

Role of CYP3A4 and CYP3A5 in Metabolite Formation

CYP3A4 is the principal enzyme responsible for the metabolism of verapamil in humans. researchgate.net It is heavily involved in both the N-dealkylation pathway forming D-617 and the N-demethylation pathway producing norverapamil. pharmgkb.orgnih.gov

CYP3A5, an enzyme that is polymorphically expressed in the population, also plays a significant role. nih.govnih.gov It participates in the formation of both norverapamil and D-617 from verapamil. nih.gov Furthermore, both CYP3A4 and CYP3A5 are involved in the subsequent metabolism of norverapamil to D-620. pharmgkb.orgnih.gov The expression of CYP3A5 in the small intestine may be particularly important for the first-pass metabolism of verapamil. researchgate.net Studies have shown that liver microsomes expressing CYP3A5 are less inhibited by verapamil and its metabolite norverapamil compared to those without CYP3A5, indicating that variable CYP3A5 expression can contribute to interindividual differences in drug interactions. nih.gov

Contribution of CYP2C8 and other P450 Enzymes

While CYP3A4 and CYP3A5 are major contributors, CYP2C8 is also a key enzyme in verapamil metabolism. nih.govacs.org In vitro studies have shown that CYP2C8 can effectively metabolize verapamil to form D-617 and norverapamil. nih.gov It is also the only isoform identified that produces the metabolite PR-22 from norverapamil. nih.gov The enzymes of the CYP2C subfamily, specifically CYP2C8 and CYP2C9, are primarily responsible for the O-demethylation of verapamil to D-703 and D-702. drugbank.compharmgkb.org

Other P450 enzymes have minor roles. CYP1A2 has been implicated to a small extent in N-demethylation and N-dealkylation. amegroups.cndrugbank.com CYP2E1 has also been shown to be capable of forming D-617, though at a much lower rate than the primary enzymes. pharmgkb.orgdoi.org

Table 1: Key Cytochrome P450 Isoforms in Verapamil Metabolism

| Enzyme | Primary Pathway(s) | Metabolite(s) Formed | Reference(s) |

|---|---|---|---|

| CYP3A4 | N-dealkylation, N-demethylation, Secondary metabolism | D-617, Norverapamil, D-620 (from Norverapamil) | pharmgkb.orgnih.govresearchgate.net |

| CYP3A5 | N-dealkylation, N-demethylation, Secondary metabolism | D-617, Norverapamil, D-620 (from Norverapamil) | pharmgkb.orgnih.govnih.gov |

| CYP2C8 | N-dealkylation, N-demethylation, O-demethylation, Secondary metabolism | D-617, Norverapamil, D-703, D-620 (from Norverapamil), PR-22 (from Norverapamil) | pharmgkb.orgpharmgkb.orgnih.govacs.org |

| CYP2C9 | O-demethylation | D-702, D-703 | drugbank.compharmgkb.org |

| CYP1A2 | N-dealkylation, N-demethylation (minor role) | D-617, Norverapamil | amegroups.cndrugbank.com |

| CYP2E1 | N-dealkylation (minor role) | D-617 | pharmgkb.orgdoi.org |

Stereoselective Aspects of Desisopropyl Ethyl Verapamil Metabolism

Verapamil is administered as a racemic mixture of two enantiomers, R-verapamil and S-verapamil, which exhibit different pharmacological activities and are metabolized differently. nih.govconicet.gov.ar The metabolism of verapamil is highly stereoselective, with a marked preference for the S-enantiomer, which is cleared more rapidly, particularly during first-pass metabolism. nih.govnih.gov

This stereoselectivity is enzyme-dependent:

CYP3A4 shows a preference for producing norverapamil when S-verapamil is the substrate, whereas it predominantly forms D-617 from R-verapamil. pharmgkb.org

CYP3A5 metabolizes both R- and S-verapamil to norverapamil at roughly equal rates. pharmgkb.org However, it shows pronounced stereoselectivity in the formation of D-620 from norverapamil, with a preference for the S-enantiomer. pharmgkb.orgnih.gov

CYP2C8 generally shows a preference for metabolizing the S-enantiomer of verapamil. nih.govnih.gov It also displays marked stereoselectivity in the metabolism of norverapamil, preferentially converting S-norverapamil to D-620 and R-norverapamil to PR-22. nih.gov

This differential metabolism of enantiomers is a key factor in the pharmacokinetic and pharmacodynamic profile of racemic verapamil. conicet.gov.arconicet.gov.ar

Table 2: Stereoselectivity in Verapamil Metabolism by CYP Isoforms

| Enzyme | Substrate Enantiomer | Preferred Metabolite | Reference(s) |

|---|---|---|---|

| CYP3A4 | S-Verapamil | Norverapamil | pharmgkb.org |

| R-Verapamil | D-617 | pharmgkb.org | |

| CYP3A5 | S-Norverapamil | D-620 | pharmgkb.orgnih.gov |

| CYP2C8 | S-Verapamil | Higher Vmax for D-617, Norverapamil, PR-22 | nih.govnih.gov |

| S-Norverapamil | D-620 | nih.gov |

The Chemical Compound "this compound": A Synthetic Impurity, Not a Metabolite

Extensive investigation into the chemical compound "this compound" reveals that it is recognized as a process-related impurity in the manufacturing of the cardiovascular drug verapamil, rather than a product of its metabolic breakdown in the body. As such, a discussion of its metabolic formation and enzymology, as initially requested, cannot be substantiated by available scientific literature. This article will instead clarify the identity of this compound and distinguish it from the known metabolites of verapamil.

This compound, also identified by the code D-525 or as Verapamil Hydrochloride Impurity H, has the chemical name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile ontosight.aiontosight.ai. Its structure is notably similar to verapamil, with the key distinction being the substitution of the isopropyl group found in verapamil with an ethyl group ontosight.ai. This alteration arises during the chemical synthesis of verapamil hydrochloride and is monitored to ensure the purity and safety of the final pharmaceutical product ontosight.ai.

In contrast, the metabolism of verapamil has been thoroughly studied and is known to proceed primarily through two major pathways: N-dealkylation and O-demethylation, carried out by cytochrome P450 (CYP) enzymes in the liver nih.govdoi.orgcore.ac.ukdrugbank.com. These processes lead to the formation of several well-characterized metabolites.

Major Metabolic Pathways of Verapamil:

N-dealkylation: This involves the removal of alkyl groups from the nitrogen atom. The main enzymes responsible for this are CYP3A4, CYP3A5, and CYP1A2 nih.govdrugbank.com. This pathway produces key metabolites such as norverapamil and another metabolite designated D-617 nih.govdoi.org.

O-demethylation: This pathway involves the removal of methyl groups from the methoxy (B1213986) groups on the phenyl rings of verapamil. This process is primarily catalyzed by enzymes of the CYP2C subfamily doi.org.

The formation of these metabolites can be influenced by the chirality of verapamil, which is administered as a racemic mixture of two enantiomers, (R)-verapamil and (S)-verapamil. These enantiomers can be metabolized at different rates by CYP enzymes, leading to stereoselective metabolism core.ac.uk.

Investigating Verapamil Metabolism:

The study of verapamil's biotransformation utilizes various scientific models:

In Vitro Models: Liver microsomal systems, which contain a high concentration of CYP enzymes, are extensively used to study the formation of verapamil metabolites in a controlled laboratory setting. These studies have been crucial in identifying the specific enzymes involved in verapamil's breakdown doi.orgamegroups.cn.

In Vivo Models: Animal models, particularly rats, have been employed to understand the metabolic profile of verapamil in a whole-organism context. These studies help in identifying the metabolites present in biological fluids like plasma and urine after drug administration core.ac.ukamegroups.cn.

Pharmacological and Biological Activities of Desisopropyl Ethyl Verapamil

Investigation of Receptor Interactions and Modulatory Effects of Desisopropyl Ethyl Verapamil (B1683045)

The pharmacological profile of Desisopropyl ethyl verapamil is defined by its specific interactions with cellular receptors and channels, which differ significantly from its parent compound, verapamil.

A primary focus in the development of verapamil analogues has been the reduction or elimination of activity at L-type calcium channels, which is responsible for the cardiovascular effects of verapamil. nih.gov Verapamil is a prototypical L-type calcium channel blocker, inhibiting the influx of calcium ions with micromolar affinity, an effect that contributes to its use in treating hypertension and arrhythmias. nih.govhmdb.ca

However, these cardiovascular actions are a limiting factor when verapamil is used at the high concentrations needed to inhibit drug efflux pumps effectively. nih.gov Research has been aimed at creating derivatives with low calcium channel blocking activity while preserving high activity in reversing multidrug resistance. Studies on various verapamil analogues have shown this to be feasible. For instance, an investigation of 20 verapamil derivatives found that three of them were completely devoid of calcium channel blocking activity while still being able to reverse multidrug resistance to a degree comparable to verapamil. nih.gov While specific binding affinity data for this compound is not extensively published, it is synthesized as part of a research effort to achieve this separation of effects.

| Compound | Relative Calcium Channel Blocking Activity | Primary Research Goal |

|---|---|---|

| Verapamil | High | Calcium channel blockade for cardiovascular conditions |

| Select Verapamil Analogues | Low to None | Reduce cardiovascular effects while retaining MDR modulation |

Verapamil and its metabolites are known to interact with adrenergic receptors, though this is not their primary mechanism of action. Studies have shown that verapamil competitively inhibits alpha-1 adrenergic receptors and, to a lesser extent, muscarinic receptors. nih.gov Its affinity for beta-adrenergic receptors is considerably lower. nih.gov

The structural modifications in verapamil derivatives alter these binding affinities. For example, norverapamil (B1221204), a major active metabolite of verapamil, demonstrates a significantly higher affinity for the beta-adrenergic receptor compared to the parent compound. nih.gov This highlights that changes to the substituent groups on the verapamil molecule can modulate its interaction with various receptor systems.

| Compound | Receptor | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Verapamil | Alpha-1 Adrenergic | 0.6 µM | nih.gov |

| Verapamil | Beta-Adrenergic | 72 µM | nih.gov |

| Norverapamil | Beta-Adrenergic | 4.2 µM | nih.gov |

This compound as a Modulator of Efflux Transporters

The most significant area of research for this compound and related analogues is their ability to modulate ATP-binding cassette (ABC) transporters, which are key players in cellular detoxification and multidrug resistance.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively removes a wide range of substances from cells. mdpi.comaboutscience.eu Overexpression of P-gp is a primary mechanism of multidrug resistance (MDR) in cancer cells, as it pumps chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. europeanreview.org

Verapamil is a well-documented first-generation P-gp inhibitor. medchemexpress.com Research using a photoactive analogue of verapamil has shown that it binds directly to P-gp in the plasma membrane of multidrug-resistant cells. nih.gov This binding is competitive, suggesting that verapamil can block the binding sites for other P-gp substrates, such as anticancer drugs. nih.gov Verapamil itself is also a substrate for P-gp, meaning it is transported by the pump. nih.gov The development of this compound is based on the principle of retaining this potent interaction with P-gp to inhibit its function. nih.gov

The ability of verapamil to inhibit P-gp translates to the reversal of multidrug resistance in laboratory models. In vitro studies have consistently shown that verapamil can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. For example, in a multidrug-resistant Chinese hamster ovary cell line (CHO-Adrr), 10 µM of verapamil caused a 15-fold decrease in the concentration of Adriamycin required to achieve a 50% reduction in cell growth. nih.gov Similarly, verapamil has been shown to reverse resistance to doxorubicin (B1662922) in gastric cancer cells by inhibiting P-gp. europeanreview.org

The clinical use of verapamil as an MDR modulator is limited by its cardiovascular effects. nih.gov This has driven the investigation into derivatives like this compound, which are designed to be potent MDR reversers without the dose-limiting toxicity. Studies have confirmed that verapamil analogues can exhibit an MDR-reverting ability that is comparable to that of verapamil, but without the potent calcium channel blocking effects. nih.gov

| Cell Line | Chemotherapeutic Agent | Modulator | Observed Effect | Reference |

|---|---|---|---|---|

| CHO-Adrr (MDR) | Adriamycin | Verapamil (10 µM) | 15-fold decrease in IC50 | nih.gov |

| MCF-7-AdrR (MDR) | Adriamycin | Verapamil | Markedly decreased glucosylceramide levels, sensitizing cells to Adriamycin | escholarship.org |

| K562/ADM (MDR) | Adriamycin | Verapamil Analogues | MDR reverting ability comparable to verapamil | nih.gov |

The role of efflux pumps is not limited to human cells; they are also a significant mechanism of drug resistance in bacteria. Consequently, inhibitors of these pumps can potentiate the activity of anti-infective agents. nih.gov Verapamil has been shown to enhance the effectiveness of antibiotics against certain bacteria by inhibiting their efflux pumps. nih.gov

For instance, synthetic compounds like verapamil can affect MATE (Multidrug and Toxic Compound Extrusion) pumps in Mycobacterium tuberculosis. nih.gov This inhibition leads to a potentiation of the antibiotic effects of drugs such as bedaquiline (B32110) and ofloxacin. nih.gov This suggests that verapamil analogues, including this compound, could serve as valuable tools to combat antibiotic resistance by targeting bacterial efflux mechanisms.

Other Biological Effects Explored for this compound

Immunomodulatory Research Involving Verapamil Metabolites

There is no available research specifically investigating the immunomodulatory effects of this compound. Studies on the immunomodulatory properties of verapamil metabolites have focused primarily on the parent drug, which has been shown to inhibit T-cell activation and cytokine production in laboratory settings. google.comnih.gov

Investigation of Antiglycoxidant Activity in Metabolite Context

No studies have been published regarding the antiglycoxidant activity of this compound. Research into the antioxidant and antiglycation properties of verapamil has indicated that the parent compound may help mitigate oxidative and carbonyl stress, but these investigations have not been extended to its impurities or minor metabolites like this compound. frontiersin.orgresearchgate.netnih.gov

Analytical Methodologies for Desisopropyl Ethyl Verapamil Detection and Quantification

Development and Validation of Chromatographic Techniques

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of desisopropyl ethyl verapamil (B1683045) from complex mixtures like biological fluids and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of verapamil and its metabolites, including desisopropyl ethyl verapamil. ontosight.aiactascientific.com HPLC methods are often coupled with fluorescence or ultraviolet (UV) detectors for quantification. nih.gov For instance, a fully automated HPLC method with fluorometric detection has been developed for the simultaneous determination of verapamil and its main metabolite, norverapamil (B1221204), in human plasma. nih.gov This method demonstrated good linearity and reproducibility, with limits of quantification suitable for pharmacokinetic studies. nih.gov

Several HPLC methods have been validated for determining verapamil and its metabolites in various biological fluids. researchgate.net These methods often involve isocratic elution on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffer solution. journal-imab-bg.orgcore.ac.uk Detection is commonly performed using UV or fluorescence detectors, with fluorescence detection generally offering higher sensitivity. nih.govnih.gov For example, one method reported a detection limit of 750 pg/ml using a fluorimetric detector, compared to 10 ng/ml with a UV detector. nih.gov The retention times for verapamil and its metabolites are typically under 10 minutes, allowing for relatively rapid analysis. researchgate.netcore.ac.uk

Table 1: Examples of HPLC Methods for Verapamil and Metabolite Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| Verapamil, Norverapamil | Human Plasma | C18 | Acetonitrile, pH 3.0 acetate (B1210297) buffer, 2-aminoheptane | Fluorometric | 5 ng/ml | nih.gov |

| Verapamil | Human Plasma | Lichrospher 60 RP-select B | 40% Acetonitrile in 0.025 mol/L KH2PO4 (pH 2.5) | UV (200 nm) | Not Specified | core.ac.uk |

| Verapamil | Pharmaceuticals | Not Specified | Not Specified | UV / Fluorimetric | 10 ng/ml (UV), 750 pg/ml (Fluorimetric) | nih.gov |

| Verapamil | Blood, Urine | Zorbax Extend-C18 | Phosphate buffer (pH 2.7), triethylamine, acetonitrile (70:30) | Fluorescence | 7.0 ng/mL | journal-imab-bg.org |

Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) Approaches

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (LC-MS/MS), offers enhanced resolution, sensitivity, and speed compared to conventional HPLC. spectroscopyonline.comresearchgate.net This powerful combination is highly effective for the rapid detection and quantification of verapamil and its metabolites, including this compound, in various biological matrices. core.ac.ukresearchgate.net

UPLC-MS/MS methods provide high selectivity and allow for the unequivocal determination of the drug and its metabolites, which is a critical requirement in forensic toxicology and clinical research. unal.edu.co These methods can achieve low limits of quantification, often in the low ng/mL range, making them suitable for bioequivalence and pharmacokinetic studies. bvsalud.orgnih.gov For example, a UPLC-MS/MS method for verapamil and norverapamil reported a linear range of 1.0–250.0 ng/mL for all analytes. researchgate.net The use of micro-flow LC-MS/MS can further increase sensitivity, allowing for the analysis of ultra-small sample volumes. lcms.cz

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization and identification of drug metabolites. core.ac.uknih.gov When coupled with UPLC, techniques like UPLC-MSE (where E represents collision energy) allow for the collection of comprehensive mass spectrometry data on all detectable components in a sample. core.ac.uknih.gov This approach, combined with specialized software platforms, facilitates a universal, high-throughput workflow for identifying metabolites. core.ac.uknih.gov

In studies on verapamil metabolism, HRMS has been used to identify numerous phase I and phase II metabolites in rat plasma, urine, and feces. core.ac.uknih.gov The primary metabolic pathways identified include N- and O-demethylation, N-dealkylation, oxidation, and dehydrogenation, followed by phase II reactions like glucuronidation and sulfation. core.ac.uknih.gov The accurate mass measurements provided by HRMS are crucial for elucidating the elemental composition and structure of these metabolites. cernobioscience.com

Spectrophotometric and Other Detection Methods

While chromatographic methods are dominant, spectrophotometric methods have also been developed for the determination of verapamil. These methods are often based on the formation of a colored compound after a chemical reaction, such as oxidation. For example, a method involving the oxidation of verapamil hydrochloride with chloramine-T produces a yellow-colored product with maximum absorbance at 425 nm. nih.gov Another approach uses methyl orange to form a colored ion-pair complex. rdd.edu.iq

Although spectrophotometric methods can be simple and cost-effective, they generally lack the sensitivity and selectivity of chromatographic techniques, especially for analyzing complex biological samples containing multiple metabolites. researchgate.net Literature reviews indicate that while many spectrophotometric methods exist for the parent drug, they are less common for the specific determination of its metabolites. researchgate.netddtjournal.net

Strategies for Sample Preparation and Matrix Effects in Research Samples

Effective sample preparation is a critical step to remove interferences and enrich the analyte of interest from complex matrices like plasma, urine, or cell cultures. nih.gov Common techniques for verapamil and its metabolites include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). core.ac.ukmdpi.comnih.gov

LLE, using solvents like a mixture of tert-butyl methyl ether and ethyl acetate, has been successfully used to extract verapamil from serum. nih.gov SPE is another robust method, with studies showing high recovery rates (over 90%) for verapamil and its metabolites from plasma using C8 or mixed-mode cartridges. core.ac.uknih.gov More advanced techniques include the use of molecularly imprinted polymers (MIPs) coupled online with LC-MS for selective extraction and analysis. researchgate.netnih.gov

Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte in the mass spectrometer, are a significant concern in quantitative bioanalysis. mdpi.com These effects must be carefully evaluated during method validation. Studies on verapamil analysis have shown that with appropriate sample cleanup, matrix effects can be minimized to less than 10%, ensuring the accuracy of the quantitative results. bvsalud.orgresearchgate.net

Methodological Validation Parameters for Research Quantitation

The validation of analytical methods is essential to ensure their reliability for the intended research application. Validation is typically performed in accordance with guidelines from regulatory agencies like the FDA. nih.gov Key parameters for the quantitation of this compound and related compounds include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For verapamil and its metabolites, linearity is often established in ranges from low ng/mL to several hundred ng/mL with a high correlation coefficient (r² > 0.99). nih.govnih.govmdpi.com

Accuracy: This measures the closeness of the determined value to the true value. It is often expressed as a percentage of the nominal concentration. Accepted limits are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ). mdpi.comresearchgate.net

Precision: This assesses the repeatability of the method. It is evaluated at both intra-day (within the same day) and inter-day (on different days) levels and is expressed as the coefficient of variation (%CV). The accepted limit is generally not more than 15% (%CV), and not more than 20% for the LLOQ. nih.govmdpi.comresearchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net

Recovery: This refers to the efficiency of the extraction procedure in recovering the analyte from the matrix. High and consistent recovery (often >80-90%) is desirable. nih.govmdpi.comnih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including bench-top (room temperature), long-term storage, and freeze-thaw cycles. mdpi.com

Table 2: Validation Parameters from a Validated LC-MS/MS Method for Verapamil

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1.00 - 500 ng/mL | researchgate.net |

| Accuracy (Inter-batch) | 98.2% - 100.8% | researchgate.net |

| Precision (Inter-batch %CV) | < 5.8% | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | researchgate.net |

| Extraction Recovery | ~93% | researchgate.net |

Environmental Fate and Ecotoxicological Research of Verapamil Metabolites

Occurrence and Detection of Desisopropyl Ethyl Verapamil (B1683045) in Aquatic Environments

Desisopropyl ethyl verapamil, a metabolite of the pharmaceutical verapamil, has been identified as a contaminant in aquatic ecosystems. Its presence is a direct consequence of the excretion of the parent drug by humans and its subsequent incomplete removal during wastewater treatment processes.

Presence in Wastewater Effluents

Wastewater treatment plants (WWTPs) are primary point sources for the introduction of pharmaceuticals and their metabolites into the environment. Studies employing passive sampling techniques have detected verapamil and its metabolites in both the influent and effluent of WWTPs. researchgate.net While specific concentration data for this compound in wastewater effluents is not extensively detailed in the available literature, the detection of verapamil itself suggests the likely presence of its metabolites. researchgate.netcsic.es The complexity of wastewater matrices requires sophisticated analytical methods, such as liquid chromatography-high resolution mass spectrometry, to detect and quantify these compounds at low concentrations. csic.esd-nb.info

Detection in Surface and Groundwater Systems

Following their discharge from WWTPs, verapamil and its metabolites can contaminate surface and groundwater. Verapamil has been detected in aquatic environments at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). researchgate.netnih.gov In a study of the Odra River estuary, verapamil was one of 130 pharmaceutically active compounds investigated in bottom sediments, indicating its persistence and distribution in aquatic systems. nih.gov While specific data for this compound in surface and groundwater is limited, the detection of the parent compound in various water bodies, including German groundwater and the Sava River, points to the potential for its metabolites to also be present. interreg-central.eueawag.ch For instance, verapamil was detected in suspended solids in the Danube River. interreg-central.eu

Degradation Pathways of this compound in Environmental Matrices

The environmental degradation of verapamil and its metabolites is a complex process influenced by both biotic and abiotic factors. Photodegradation is one identified pathway for verapamil, proceeding through a photocatalyzed mechanism. nih.govresearchgate.net This process can lead to the formation of various transformation products, including norverapamil (B1221204), another major metabolite. nih.gov Research has identified two primary photodegradation pathways for verapamil: one involving hydroxylation and subsequent cleavage of the molecule, and another leading to the formation of norverapamil and its isomers, which are then also subject to cleavage. nih.gov While the specific degradation pathways of this compound are not explicitly detailed in the reviewed literature, it is plausible that it undergoes similar degradation processes as the parent compound and other metabolites.

Ecotoxicological Studies of Verapamil and its Metabolites in Non-Human Organisms

The presence of verapamil and its metabolites in aquatic environments raises concerns about their potential effects on non-target organisms. nih.gov Ecotoxicological studies are crucial for understanding and assessing these risks. scielo.org.co

Assessment of Effects on Aquatic Biota in Controlled Studies

Controlled laboratory studies have investigated the ecotoxicological effects of verapamil on various aquatic organisms. In juvenile rainbow trout (Oncorhynchus mykiss), chronic exposure to higher concentrations of verapamil induced significant physiological and biochemical changes, indicating stress. researchgate.net However, at environmentally relevant concentrations, no significant changes were observed. researchgate.net In common carp (B13450389) (Cyprinus carpio) embryos and larvae, acute exposure to verapamil led to a reduced heart rate. researchgate.netnih.gov Sub-chronic exposure at higher concentrations resulted in an increased incidence of malformations and edemas. researchgate.netnih.gov Notably, the mixture of verapamil's phototransformation products, particularly norverapamil, has been shown to be more toxic to the crustacean Daphnia magna than the parent compound, affecting reproduction and growth. nih.gov This highlights the importance of considering the toxicity of metabolites in environmental risk assessments.

Role of Desisopropyl Ethyl Verapamil in Drug Drug Interactions and Drug Metabolism Research

Influence of Desisopropyl Ethyl Verapamil (B1683045) on Drug-Metabolizing Enzyme Systems

Desisopropyl ethyl verapamil, also known as D-617, is formed from verapamil through a process of N-dealkylation, a metabolic reaction primarily catalyzed by the CYP3A4 enzyme researchgate.netcore.ac.uk. The compound's own ability to modulate the activity of these enzymes is of significant interest.

Research has demonstrated that this compound is an inhibitor of cytochrome P450 3A (CYP3A) activity. researchgate.net The primary mechanism of inhibition is a time- and concentration-dependent process. This indicates that the inhibitory effect of this compound on CYP3A enzymes strengthens with both increasing concentrations of the compound and longer exposure times. This type of inhibition often suggests a mechanism-based inactivation, where the metabolite may be converted by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme.

While verapamil and its other major metabolite, norverapamil (B1221204), are also recognized as time- and concentration-dependent inhibitors of CYP3A4, there have been some conflicting reports regarding the inhibitory potency of this compound. researchgate.net Some metabolic models have considered it a non-inhibitor of CYP3A4, though other studies have confirmed its inhibitory actions. researchgate.net

The inactivation of CYP3A enzymes by this compound is characterized by its dependence on both time and concentration. researchgate.net This profile is a hallmark of mechanism-based inhibitors. The table below summarizes the key characteristics of this inactivation profile based on available research findings.

| Parameter | Description | Research Finding |

| Inhibition Type | The nature of the enzymatic inhibition. | Time- and Concentration-Dependent |

| Affected Enzyme | The primary enzyme system targeted by the compound. | Cytochrome P450 3A (CYP3A) |

| Precursor Compound | The parent drug from which the metabolite is formed. | Verapamil |

| Metabolic Pathway | The biochemical reaction leading to the formation of the compound. | N-dealkylation via CYP3A4 |

Impact on Disposition and Pharmacokinetics of Co-Administered Xenobiotics

The inhibition of CYP3A4 by this compound has direct consequences for other drugs, known as xenobiotics, that are also metabolized by this enzyme. By inhibiting CYP3A4, this compound can alter the metabolic clearance of these co-administered drugs, leading to changes in their systemic exposure.

The inactivation of CYP3A4 by this compound can lead to a significant increase in the plasma concentrations of co-administered CYP3A4 substrates. This occurs because the metabolic breakdown of the substrate drug is slowed down, causing it to accumulate in the body. The magnitude of this effect is dependent on the extent of CYP3A4 inactivation and the degree to which the co-administered drug relies on this pathway for its clearance.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the potency of drug interactions. Verapamil is administered as a racemic mixture of two enantiomers, R-verapamil and S-verapamil, which have different metabolic and inhibitory profiles. researchgate.net

While detailed stereospecific investigations for this compound are less extensively documented in readily available literature, the established importance of stereochemistry for its parent compound, verapamil, and its sibling metabolite, norverapamil, strongly suggests that the stereochemical configuration of this compound would also influence its inhibitory potency on CYP3A4. researchgate.net The differential metabolism of the R- and S-enantiomers of verapamil leads to the formation of corresponding enantiomers of its metabolites, which likely possess distinct inhibitory capabilities. researchgate.net

Synthetic Chemistry and Impurity Control of Desisopropyl Ethyl Verapamil in Pharmaceutical Research

Research on Synthetic Routes for Desisopropyl Ethyl Verapamil (B1683045) as a Reference Standard

The availability of pure Desisopropyl ethyl verapamil as a reference standard is crucial for the accurate identification and quantification of this impurity in Verapamil drug substances. cleanchemlab.com Research efforts have therefore been directed towards developing synthetic routes for its preparation. While detailed, step-by-step synthetic procedures for this compound are not extensively published in mainstream chemical literature, its synthesis can be inferred from the known synthesis of Verapamil and its analogues.

The synthesis of Verapamil itself involves the coupling of two key fragments. researchgate.net A common strategy involves the alkylation of α-isopropyl-3,4-dimethoxyphenylacetonitrile with a suitable aminoalkyl halide. By analogy, the synthesis of this compound would likely involve the substitution of the isopropyl group with an ethyl group in the starting acetonitrile (B52724) derivative.

A plausible synthetic approach would begin with the synthesis of α-ethyl-3,4-dimethoxyphenylacetonitrile. This intermediate could then be alkylated with N-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-chloropropylamine to yield this compound. The reaction conditions, such as the choice of base and solvent, would be critical to optimize the yield and purity of the final product.

The table below outlines a hypothetical, multi-step synthesis for this compound, based on established synthetic methodologies for Verapamil and related compounds.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3,4-Dimethoxyphenylacetonitrile | Sodium hydride, Ethyl bromide, in an aprotic solvent like THF or DMF | α-Ethyl-3,4-dimethoxyphenylacetonitrile |

| 2 | α-Ethyl-3,4-dimethoxyphenylacetonitrile | Sodium amide, 1-Chloro-3-bromopropane | α-Ethyl-α-(3-chloropropyl)-3,4-dimethoxyphenylacetonitrile |

| 3 | α-Ethyl-α-(3-chloropropyl)-3,4-dimethoxyphenylacetonitrile | N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine, Potassium carbonate, in a polar aprotic solvent like acetonitrile | This compound |

This table presents a conceptual synthetic pathway. Actual reaction conditions may require optimization.

Profiling and Control of this compound as a Process-Related Impurity

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. google.com this compound is a known process-related impurity in Verapamil synthesis, and its presence must be carefully monitored and controlled to meet stringent regulatory requirements. ontosight.ai

Formation during Verapamil Synthesis and Degradation

This compound is primarily formed during the synthesis of Verapamil. ontosight.ai Its formation can be attributed to the presence of an ethyl-containing analogue of the starting material or a side reaction involving an ethylating agent. The exact mechanism of its formation is complex and can be influenced by several factors, including the purity of starting materials, reaction temperature, and the choice of reagents. ontosight.ai

For instance, if the α-isopropyl-3,4-dimethoxyphenylacetonitrile starting material for Verapamil synthesis is contaminated with its ethyl analogue, α-ethyl-3,4-dimethoxyphenylacetonitrile, this will directly lead to the formation of this compound as an impurity.

Degradation of Verapamil under certain conditions could also potentially lead to the formation of related impurities, although the direct degradation pathway to this compound is less commonly reported.

Strategies for Purification and Isolation in Research Scale

The effective profiling and control of this compound necessitate robust analytical methods for its detection and quantification, as well as efficient purification techniques for its isolation.

Analytical Profiling:

High-performance liquid chromatography (HPLC) is the cornerstone technique for the analysis of Verapamil and its impurities. nih.gov Reversed-phase HPLC methods, often coupled with UV or mass spectrometry (MS) detection, are employed to separate and quantify this compound from the main drug substance and other related impurities. nih.govresearchgate.net The development of a stability-indicating HPLC method is crucial to ensure that all potential impurities, including this compound, are effectively resolved.

The table below summarizes typical analytical techniques used for the profiling of this compound.

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | C18 column, mobile phase of buffer and organic solvent (e.g., acetonitrile or methanol), UV detection at a specific wavelength (e.g., 278 nm). nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Structural Elucidation | Provides molecular weight and fragmentation data for unambiguous identification of the impurity. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Provides detailed information about the chemical structure of the isolated impurity. nih.gov |

Purification and Isolation:

For the purpose of obtaining a pure reference standard or for detailed toxicological studies, preparative chromatography is the method of choice for isolating this compound. nih.gov Preparative HPLC, using a larger column and higher flow rates than analytical HPLC, allows for the separation and collection of the impurity in larger quantities. nih.gov

Other chromatographic techniques, such as column chromatography over silica (B1680970) gel or other stationary phases, can also be employed for the purification of this compound, particularly during its synthesis as a reference standard. The choice of the purification strategy depends on the scale of the operation and the desired purity of the final compound.

Future Research Directions and Translational Perspectives for Desisopropyl Ethyl Verapamil

Advancements in Analytical Techniques for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as UPLC–MSE, has proven to be a powerful tool for identifying a wide array of verapamil (B1683045) metabolites. One study successfully identified 71 verapamil metabolites in rat plasma, urine, and feces, including phase I (N-demethylation, O-demethylation, N-dealkylation) and phase II (glucuronidation, sulfate (B86663) conjugation) metabolites. This approach, combined with bioinformatics software like UNIFI, allows for high-throughput analysis and structural elucidation of metabolites.

Another promising technique is in-tube solid-phase microextraction (SPME) coupled with LC-MS. This automated method integrates sample extraction, concentration, and introduction into a single step, making it efficient for monitoring verapamil and its main metabolites in plasma, urine, and cell culture media. The precision of this method is high, with an average relative standard deviation (R.S.D.) of around 3.7-4.3% for various metabolites.

Future research on desisopropyl ethyl verapamil would necessitate the application of these advanced analytical techniques to determine its metabolic fate. Characterizing its potential metabolites would be the first step in understanding its complete biological profile.

Table 1: Advanced Analytical Techniques for Verapamil Metabolite Profiling

| Analytical Technique | Application | Key Findings |

|---|---|---|

| UPLC–MSE with UNIFI software | Identification of verapamil metabolites in rats | A total of 71 metabolites were found in plasma, urine, and feces. |

| In-tube SPME LC-MS | Analysis of verapamil metabolic profile in biological matrices | Provides an automated and efficient method for extraction and analysis. |

Exploration of Undiscovered Biological Roles of this compound

While the primary pharmacological activity of verapamil is the blockade of L-type calcium channels, its metabolites have been shown to possess their own biological activities. For instance, the major metabolite norverapamil (B1221204) exhibits about 20% of the vasodilatory activity of the parent drug. Furthermore, some verapamil metabolites have been shown to interact with P-glycoprotein (P-gp), a key transporter involved in drug disposition and resistance. The N-dealkylated metabolites D-617 and D-620 are substrates for P-gp, while norverapamil and D-703 act as inhibitors of P-gp function. nih.gov

Currently, there is no available information on the specific biological roles of this compound. Future research should aim to investigate its potential pharmacological activities. Key areas of exploration would include:

Calcium Channel Blocking Activity: Determining if this compound retains any activity at L-type calcium channels or other ion channels.

Interaction with P-glycoprotein: Assessing whether it acts as a substrate or inhibitor of P-gp, which could have implications for drug-drug interactions.

Off-target effects: Screening for any unforeseen biological activities that could contribute to either therapeutic effects or toxicity.

A study on verapamil analogues with restricted molecular flexibility showed that even minor structural changes can significantly impact pharmacological potency, with some analogues being 100 times less potent than verapamil. nih.gov This underscores the importance of empirically determining the biological activity of each analogue, including this compound.

Development of Metabolite-Centric Drug Discovery and Development Strategies

The recognition that metabolites can be pharmacologically active has led to the concept of metabolite-centric drug discovery. This approach considers the activity and pharmacokinetics of metabolites early in the drug development process. For verapamil, the pharmacokinetic parameters of its active metabolite, norverapamil, have been considered as a potential alternative for assessing the bioequivalence of different formulations. nih.gov This is because norverapamil exhibits lower pharmacokinetic variability compared to the parent drug. nih.gov

For a compound like this compound, which is currently classified as an impurity, a metabolite-centric approach would involve several key steps should it be found to be a significant metabolite:

Pharmacological Characterization: Thoroughly investigating its biological activity, as outlined in the previous section.

Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety Assessment: Evaluating its potential toxicity.

If this compound is found to have a favorable pharmacological and safety profile, it could potentially be developed as a therapeutic agent in its own right. The study of verapamil analogues has been an area of interest for developing new compounds with potentially improved properties. researchgate.net

Environmental Monitoring and Risk Assessment of Metabolites as Emerging Contaminants

Pharmaceuticals and their metabolites are increasingly being recognized as emerging environmental contaminants. Verapamil has been detected in aquatic environments, and studies have begun to assess its ecotoxicity. The parent drug, verapamil, has been shown to have toxic effects on aquatic organisms, such as the common carp (B13450389) (Cyprinus carpio), at various life stages. canada.ca

Research has also demonstrated that verapamil can undergo photodegradation in water, leading to the formation of various products, including its major metabolite, norverapamil. Current time information in Genesee County, US. Interestingly, the mixture of photoproducts, and norverapamil in particular, showed greater toxicity to the aquatic invertebrate Daphnia magna than the parent compound, affecting reproduction and growth. Current time information in Genesee County, US. This highlights the importance of assessing the environmental risk of not just the parent drug but also its metabolites and degradation products.

Currently, there is no data on the environmental presence or ecotoxicity of this compound. Future research in this area should focus on:

Developing analytical methods for its detection in environmental samples such as wastewater and surface water.

Conducting ecotoxicity studies to determine its potential impact on relevant aquatic organisms.

Investigating its environmental fate , including its persistence, bioaccumulation potential, and transformation pathways.

Table 2: Ecotoxicological Data for Verapamil and a Major Metabolite

| Compound | Organism | Effect |

|---|---|---|

| Verapamil | Cyprinus carpio (Common Carp) | 96h LC50 values of 16.4 mg/L (embryos) and 4.8 mg/L (larvae). canada.ca |

| Verapamil Photoproducts | Daphnia magna | Significantly lowered the number of juveniles, clutches, and body size. Current time information in Genesee County, US. |

Q & A

Q. What analytical methods are recommended for characterizing the purity and stability of desisopropyl ethyl verapamil in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment. Use a C18 column and mobile phases optimized for polar metabolites (e.g., acetonitrile-phosphate buffer). Retention times for impurities like 3,4-dimethoxybenzyl alcohol (~0.4) and verapamil-related compound A (~0.5) should be monitored . For stability, conduct accelerated degradation studies under acidic/alkaline conditions and validate using spectrophotometric methods (200–400 nm range) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Adopt strict stoichiometric controls for intermediates, particularly during alkylation and demethylation steps. Use chiral HPLC (e.g., with (R)-norverapamil precursors) to verify enantiomeric purity (>98%) and quantify byproducts . Report synthesis parameters (e.g., solvent ratios, reaction times) to align with published protocols for phenylalkylamine-class compounds .

Q. What in vitro models are suitable for initial screening of this compound's calcium channel-blocking activity?

Use voltage-clamp assays on L-type CaV1.2 channels expressed in HEK293 cells. Measure IC50 values via dose-response curves (1 nM–10 μM) and validate with automated platforms like ICECAP to minimize interlaboratory variability. Include verapamil as a positive control .

Advanced Research Questions

Q. How can conflicting data on this compound's IC50 values across studies be resolved?

Variability often arises from differences in assay conditions (e.g., efflux ratio calculations vs. unidirectional flux). Standardize protocols using net-secretory-flux equations and cross-validate with LC-MS/MS quantification of intracellular drug concentrations. Exclude outlier datasets with >150-fold variability .

Q. What experimental designs are optimal for studying this compound's systemic effects in metabolic disorders?

In type 1 diabetes models, pair proteomics (LC-MS/MS) with longitudinal serum IGF-I tracking. Use linear regression models to identify proteins with significant abundance changes (P < 0.05) over time. Include placebo-controlled groups and adjust for confounders like baseline HOMA-IR and C-peptide levels .

Q. What mechanisms underlie this compound's off-target effects on viral replication?

Conduct time-course western blot analyses (e.g., ERK2 quantification) to rule out general translation inhibition. Use A549 cells infected with influenza virus and measure viral titers post-treatment. Verify non-toxicity via MTT assays at therapeutic concentrations (e.g., 10 μM) .

Q. How can researchers address ethical and data-protection challenges in clinical trials involving this compound?

Implement anonymized data-sharing frameworks compliant with GDPR. Conduct mandatory data protection impact assessments (DPIAs) and document training in ethical guidelines (e.g., Helsinki Declaration). Use pseudonymization for proteomics datasets shared via repositories like ProteomeXchange .

Methodological Best Practices

- Statistical Reporting : Avoid the term "significant" without specifying P-values (e.g., P < 0.05) and limit decimal precision to instrument capability (e.g., ±0.1 μg for HPLC) .

- Imaging/Data : For PET/MRI studies, apply Gaussian post-filtering (6.00 mm FWHM) and attenuation correction to improve signal-to-noise ratios .

- Reproducibility : Publish raw datasets (e.g., ProteomeXchange ID: PXD026601) and code for chemometric analyses (PLS/PCR) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.